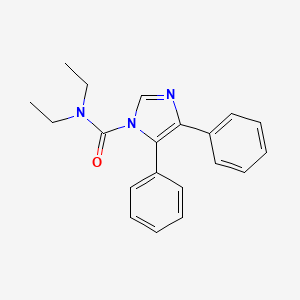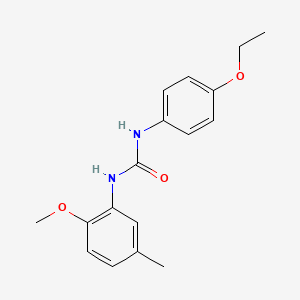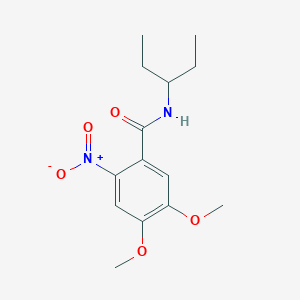
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone are diverse and depend on the specific biological activity being studied. For example, its anti-inflammatory activity is characterized by the inhibition of pro-inflammatory cytokine production, while its anticancer activity is characterized by the induction of apoptosis and inhibition of tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone can be achieved through various methods, including the Hantzsch reaction, reflux condensation, and microwave-assisted synthesis. One of the most commonly used methods for the synthesis of this compound is the Hantzsch reaction, which involves the condensation of 2-aminobenzimidazole, acetylacetone, and furfural in the presence of a catalyst such as ammonium acetate. The product obtained from this reaction is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
2-(furan-2-yl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBALCRPZGATMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)



![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)